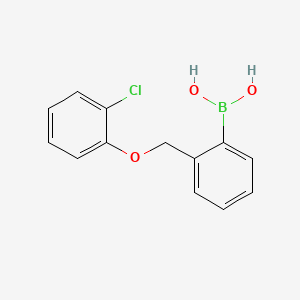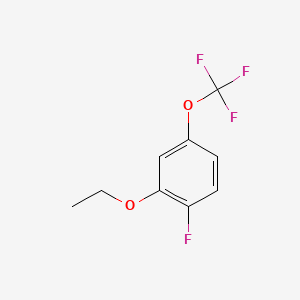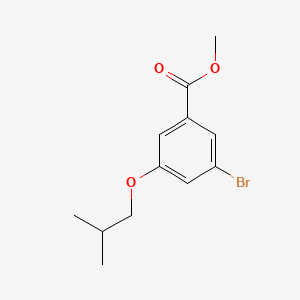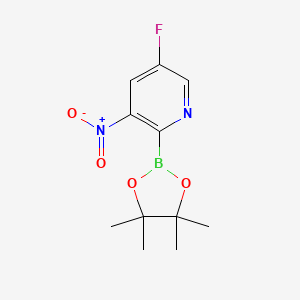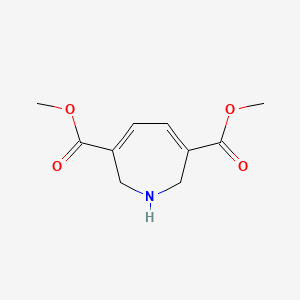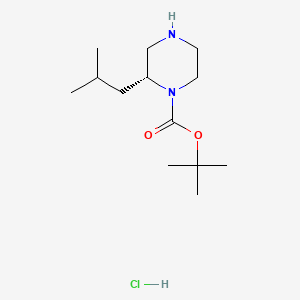
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DTDIB) is a novel boron-based organometallic compound synthesized by the reaction of indene and tetramethyl-1,3,2-dioxaborolane. It is a colorless liquid with a boiling point of 110°C and a melting point of -15°C. DTDIB has a wide range of applications in the scientific research field due to its unique properties, such as its ability to form strong complexes with transition metals and its low toxicity.
作用機序
Target of Action
The primary target of (2,3-Dihydro-1H-inden-4-yl)boronic acid pinacol ester is hypoxia-inducible factor 2α (HIF-2α) . HIF-2α is a key oncogenic driver in certain cancers, including clear cell renal cell carcinoma (ccRCC) associated with von Hippel-Lindau (VHL) disease .
Mode of Action
The compound inhibits the complexation of HIF-2α with another transcription factor, HIF-1β . This interaction is a necessary step in the activation of HIF-2α. By preventing the formation of this complex, the compound can slow or stop the growth of VHL-associated tumors .
Biochemical Pathways
The inhibition of HIF-2α disrupts the hypoxia-inducible factor pathway, which plays a crucial role in cellular responses to low oxygen conditions . By blocking this pathway, the compound can reduce the expression of HIF-2α target genes, thereby slowing or stopping the growth of VHL-associated tumors .
Pharmacokinetics
Studies on similar compounds suggest that attenuating the rate of glucuronidation can improve exposure and reduce variability in patients .
Result of Action
The result of the compound’s action is the slowing or stopping of the growth of VHL-associated tumors . This is achieved by reducing the expression of HIF-2α target genes, which are involved in tumor growth and progression .
Action Environment
The action of (2,3-Dihydro-1H-inden-4-yl)boronic acid pinacol ester is influenced by the hypoxic environment within tumors . Hypoxia, or low oxygen conditions, can increase the activity of HIF-2α, thereby promoting tumor growth . By inhibiting HIF-2α, the compound can counteract this effect .
実験室実験の利点と制限
The main advantage of using 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research is its ability to form strong complexes with transition metals. This allows for the synthesis of a wide range of organometallic compounds and polymers. The main limitation of using 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is that it is a relatively expensive reagent, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for the use of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. These include the use of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a catalyst for the synthesis of nanomaterials and as a reagent for the synthesis of organometallic compounds with novel properties. In addition, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new materials for energy-related applications, such as batteries and fuel cells. Finally, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new catalysts for the synthesis of drugs and other biologically active compounds.
合成法
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by the reaction of indene and tetramethyl-1,3,2-dioxaborolane. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 80°C. The reaction is catalyzed by a palladium-based catalyst and yields a white solid that is then purified by recrystallization.
科学的研究の応用
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in the scientific research field due to its unique properties. It has been used as a reagent for the synthesis of various organometallic compounds, such as cobalt and nickel complexes. It has also been used as a catalyst for the synthesis of polymers, as a ligand for the coordination of transition metals, and as a reagent for the synthesis of organometallic compounds.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTLGZWBDATBAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1252793-57-9 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

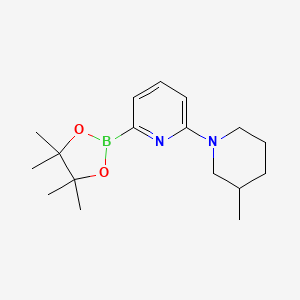
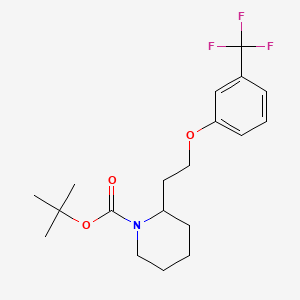


![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

